Cas no 22532-62-3 (4-Bromo-2-hydroxybenzaldehyde)
4-Bromo-2-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-hydroxybenzaldehyde
- 4-Bromosalicylaldehyde
- 4-Bromo-2-hydroxybenaldehyde
- 4-Bromo-2-hydroxy-benzaldehyde
- Salicylaldehyde,4-bromo- (8CI)
- 2-Hydroxy-4-bromobenzaldehyde
- BENZALDEHYDE, 4-BROMO-2-HYDROXY-
- 4-BROMO-2-HYDROXYBENZALDHEYDE
- 4-Bromosalicyladehyde
- PubChem16944
- KSC494K1P
- HXTWKHXDFATMSP-UHFFFAOYSA-N
- BCP00254
- BBL102159
- STL555958
- SBB052189
- RW3370
- 4-Bromo-2-hydroxybenzaldehyde,
-
- MDL: MFCD06252606
- Inchi: 1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
- InChI Key: HXTWKHXDFATMSP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C=O)=C(C=1)O
Computed Properties
- Exact Mass: 199.94700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 50-54 °C
- Boiling Point: 256.2°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Solubility: Soluble in methanol.
- PSA: 37.30000
- LogP: 1.96720
4-Bromo-2-hydroxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H319,H400
- Warning Statement: P273,P305+P351+P338
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-50
- Safety Instruction: S60
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Hazardous Material Identification:
- HazardClass:9
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R22
4-Bromo-2-hydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Bromo-2-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-5 G |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 97% | 5g |
¥ 283.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-10 G |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 97% | 10g |
¥ 488.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-25 G |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 97% | 25g |
¥ 976.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-50 G |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 97% | 50g |
¥ 1,663.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1251-100 G |
4-bromo-2-hydroxybenzaldehyde |
22532-62-3 | 97% | 100g |
¥ 2,838.00 | 2021-05-07 | |
| Fluorochem | 025096-1g |
4-Bromo-2-hydroxy-benzaldehyde |
22532-62-3 | 98% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 025096-5g |
4-Bromo-2-hydroxy-benzaldehyde |
22532-62-3 | 98% | 5g |
£45.00 | 2022-03-01 | |
| Fluorochem | 025096-10g |
4-Bromo-2-hydroxy-benzaldehyde |
22532-62-3 | 98% | 10g |
£65.00 | 2022-03-01 | |
| Fluorochem | 025096-25g |
4-Bromo-2-hydroxy-benzaldehyde |
22532-62-3 | 98% | 25g |
£130.00 | 2022-03-01 | |
| Fluorochem | 025096-100g |
4-Bromo-2-hydroxy-benzaldehyde |
22532-62-3 | 98% | 100g |
£445.00 | 2022-03-01 |
4-Bromo-2-hydroxybenzaldehyde Suppliers
4-Bromo-2-hydroxybenzaldehyde Related Literature
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Mohsin Ejaz,Mohamed Gamal Mohamed,Shiao-Wei Kuo Polym. Chem. 2023 14 2494
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Turgut Gündüz,Esma K?l??,S. Gül ?zta? Analyst 1989 114 221
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Alakbar E. Huseynzada,Christian Jelch,Haji Vahid N. Akhundzada,Sarra Soudani,Cherif Ben Nasr,Aygun Israyilova,Filippo Doria,Ulviyya A. Hasanova,Rana F. Khankishiyeva,Mauro Freccero RSC Adv. 2021 11 6312
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M. S. Abdul-quadir,R. van der Westhuizen,W. Welthagen,E. E. Ferg,Z. R. Tshentu,A. S. Ogunlaja New J. Chem. 2018 42 13135
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5. CCXCVI.—Nitration of 4-halogeno-2-hydroxy- and 2-halogeno-4-hydroxy-benzaldehydesHerbert Henry Hodgson,Thomas Alfred Jenkinson J. Chem. Soc. 1928 2272
Additional information on 4-Bromo-2-hydroxybenzaldehyde
4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3): A Versatile Compound in Modern Chemical and Pharmaceutical Research
4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3) is a significant compound in the field of chemical and pharmaceutical research due to its unique chemical structure and versatile applications. This compound, also known as 4-bromo-salicylaldehyde, is a brominated derivative of salicylaldehyde, which has been extensively studied for its potential in various scientific and industrial applications.
The molecular formula of 4-Bromo-2-hydroxybenzaldehyde is C7H5BrO2, and it has a molecular weight of approximately 191.01 g/mol. The compound features a benzene ring with a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the ring, along with a bromine atom (Br) at the para position. This specific arrangement of functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various synthetic and analytical applications.
In recent years, 4-Bromo-2-hydroxybenzaldehyde has gained significant attention in the field of organic synthesis due to its reactivity and versatility. It serves as an important building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and other fine chemicals. The presence of the bromine atom makes it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biologically active compounds.
4-Bromo-2-hydroxybenzaldehyde has also been explored for its potential in medicinal chemistry. Research studies have shown that this compound exhibits promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Bromo-2-hydroxybenzaldehyde demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Beyond its medicinal applications, 4-Bromo-2-hydroxybenzaldehyde has found utility in the development of advanced materials. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These complexes have been investigated for their potential use in catalysis, sensing, and luminescent materials. For example, a recent study published in Inorganic Chemistry explored the luminescent properties of metal complexes derived from 4-Bromo-2-hydroxybenzaldehyde, highlighting their potential applications in optical sensors and light-emitting devices.
The synthesis of 4-Bromo-2-hydroxybenzaldehyde can be achieved through various methods, including bromination of salicylaldehyde or oxidation of 4-bromo-2-hydroxytoluene. Each method has its advantages and limitations, and the choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods for producing this compound, which is crucial for sustainable industrial practices.
In conclusion, 4-Bromo-2-hydroxybenzaldehyde (CAS No. 22532-62-3) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an essential building block for the synthesis of complex molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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